molecular formula C7H12O2 B1601465 4-Methoxycyclohex-3-en-1-ol CAS No. 69125-55-9

4-Methoxycyclohex-3-en-1-ol

Cat. No.: B1601465
CAS No.: 69125-55-9
M. Wt: 128.17 g/mol
InChI Key: MXTVFVQEKZRVHS-UHFFFAOYSA-N
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Description

4-Methoxycyclohex-3-en-1-ol is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.169 g/mol. It is characterized by a cyclohexene ring with a methoxy group (-OCH3) attached to the fourth carbon and a hydroxyl group (-OH) attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxycyclohex-3-en-1-ol can be synthesized through several methods, including the following:

  • Hydroxylation of 4-Methoxycyclohexene: This involves the addition of a hydroxyl group to 4-methoxycyclohexene using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

  • Reduction of 4-Methoxycyclohex-3-enone: This method involves the reduction of 4-methoxycyclohex-3-enone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxycyclohex-3-en-1-ol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form 4-methoxycyclohex-3-en-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

  • Reduction: The compound can be reduced to form 4-methoxycyclohexene using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), and dichloromethane (DCM) as a solvent.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).

  • Substitution: Various nucleophiles and suitable solvents depending on the specific reaction.

Major Products Formed:

  • Oxidation: 4-Methoxycyclohex-3-en-1-one

  • Reduction: 4-Methoxycyclohexene

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxycyclohex-3-en-1-ol has several applications in scientific research, including:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Industry: It can be utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 4-Methoxycyclohex-3-en-1-ol exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-Methylcyclohex-3-en-1-ol

  • 4-Ethoxycyclohex-3-en-1-ol

  • 4-Propoxycyclohex-3-en-1-ol

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Properties

IUPAC Name

4-methoxycyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-9-7-4-2-6(8)3-5-7/h4,6,8H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTVFVQEKZRVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498857
Record name 4-Methoxycyclohex-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69125-55-9
Record name 4-Methoxycyclohex-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Journal of Synthetic Communications 9(2), 123–127 (1979) disclosed a process for the preparation of 1,4-cyclohexane dione mono-2,2-dimethyl trimethylene ketal using Birch reduction of 4-methoxy phenol with lithium and ammonia in presence of ethanol to yield 4-methoxy-3-cyclohexene-1-ol, which is further reacted with neopentyl glycol using PTSA in benzene medium gave 2,3-dimethyl-1,3-dipropylene ketal of 4-hydroxycyclohexanone. Oxidation of the resulting ketal with pyridinium chlorochromate yields the 1,4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal. Journal of Synthetic Communications, 14 (1), 39–44 (1984) disclosed a process for preparation of 1,4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal that includes continuous extraction of an aqueous solution of 1,4-cyclohexane dione containing 2,2-dimethyl-1,3-propane diol in molar excess and sulfuric acid as the catalyst to afford the 1,4 cyclohexanedione mono-2,2-dimethyl trimethylene ketal. Nevertheless, there is still a need for an improved process suitable for a commercial scale production of 1,4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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